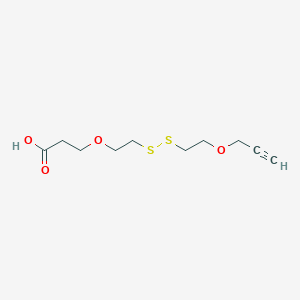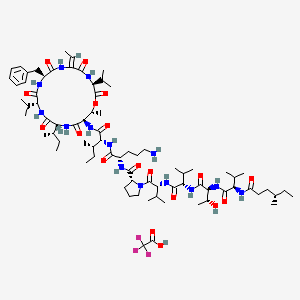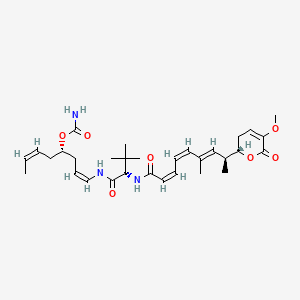
Propargyl-PEG1-SS-PEG1-acid
概要
説明
Propargyl-PEG1-SS-PEG1-acid is a specialized compound used primarily in the field of click chemistry. It is a bifunctional molecule featuring a propargyl group and a carboxylic acid group, connected by a polyethylene glycol (PEG) linker and a disulfide bond. This compound is known for its ability to form stable amide bonds and triazole linkages, making it a valuable tool in bioconjugation and drug development .
作用機序
Target of Action
Propargyl-PEG1-SS-PEG1-acid is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The compound acts as a linker between the antibody and the drug, enabling the targeted delivery of the drug to specific cells.
Mode of Action
The compound contains an Alkyne group that can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction, also known as click chemistry , forms a stable triazole linkage. The terminal carboxylic acid of the compound can react with primary amine groups in the presence of activators (e.g., EDC or HATU), forming a stable amide bond .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the CuAAC reaction . This reaction enables the formation of a stable triazole linkage between the compound and azide-containing molecules. The resulting conjugate can then be used in various biological applications, such as targeted drug delivery via ADCs.
Result of Action
The primary result of the action of this compound is the formation of a stable triazole linkage with azide-containing molecules . This enables the compound to act as a linker in the synthesis of ADCs, facilitating the targeted delivery of drugs to specific cells.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the CuAAC reaction requires the presence of a copper catalyst . Additionally, the formation of a stable amide bond with primary amine groups requires the presence of activators such as EDC or HATU . The stability and efficacy of the compound, particularly in the context of ADCs, would also be influenced by factors such as the specific antibody and drug used, as well as the biological environment in which the ADC is deployed.
生化学分析
Biochemical Properties
Propargyl-PEG1-SS-PEG1-acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its Alkyne group, which can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This interaction forms a stable triazole linkage .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role in the synthesis of ADCs . The exact influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, is dependent on the specific ADC that it is part of.
Molecular Mechanism
This compound exerts its effects at the molecular level through its role as a linker in ADCs . It forms a stable amide bond with primary amine groups in the presence of activators (e.g., EDC, or HATU) . This allows it to bind to biomolecules, potentially leading to changes in gene expression.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG1-SS-PEG1-acid typically involves the following steps:
Formation of PEG Linker: The PEG linker is synthesized by polymerizing ethylene oxide.
Introduction of Functional Groups: The propargyl group is introduced via a reaction with propargyl bromide, while the carboxylic acid group is introduced through a reaction with succinic anhydride.
Formation of Disulfide Bond: The disulfide bond is formed by oxidizing thiol groups in the presence of an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The compound is typically produced in a controlled environment to prevent contamination and degradation .
化学反応の分析
Types of Reactions
Propargyl-PEG1-SS-PEG1-acid undergoes several types of chemical reactions:
Click Chemistry Reactions: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.
Amide Bond Formation: The carboxylic acid group reacts with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
EDC or HATU: Activators used in amide bond formation reactions.
Major Products
Triazole Linkages: Formed from the reaction of the propargyl group with azide-bearing compounds.
Amide Bonds: Formed from the reaction of the carboxylic acid group with primary amines.
科学的研究の応用
Propargyl-PEG1-SS-PEG1-acid has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in click chemistry reactions to create complex molecular structures.
Biology: Employed in bioconjugation techniques to link biomolecules for studying biological processes.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the synthesis of polymers and other materials with specific functional properties.
類似化合物との比較
Similar Compounds
Propargyl-PEG1-acid: Similar in structure but lacks the disulfide bond, making it less versatile in certain applications.
Propargyl-PEG2-acid: Contains a longer PEG linker, which can affect solubility and reactivity.
Propargyl-PEG3-acid: Features an even longer PEG linker, further influencing its properties.
Uniqueness
Propargyl-PEG1-SS-PEG1-acid is unique due to its combination of a propargyl group, a carboxylic acid group, a PEG linker, and a disulfide bond. This combination allows it to participate in a wide range of chemical reactions, making it a highly versatile tool in various fields of research .
特性
IUPAC Name |
3-[2-(2-prop-2-ynoxyethyldisulfanyl)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S2/c1-2-4-13-6-8-15-16-9-7-14-5-3-10(11)12/h1H,3-9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMFYMUYWYWVRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCSSCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B610140.png)





![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B610153.png)


![2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride](/img/structure/B610158.png)



